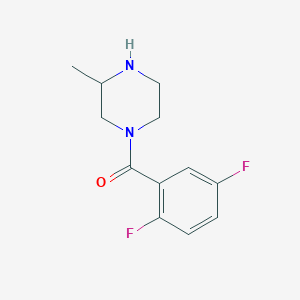

1-(2,5-Difluorobenzoyl)-3-methylpiperazine

Description

1-(2,5-Difluorobenzoyl)-3-methylpiperazine is a substituted piperazine derivative featuring a 2,5-difluorobenzoyl group attached to the nitrogen of a 3-methylpiperazine scaffold. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and binding affinity, and the 3-methyl group on the piperazine ring, which can influence pharmacokinetic properties such as solubility and enzymatic degradation .

Properties

IUPAC Name |

(2,5-difluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNZPCBWKZDEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorobenzoyl)-3-methylpiperazine typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) with nucleophiles.

Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Conducted using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include substituted benzoyl derivatives.

Oxidation Reactions: Products include N-oxides of piperazine.

Reduction Reactions: Products include alcohol derivatives of the benzoyl group.

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-3-methylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

Biological Research: The compound is studied for its potential antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The difluorobenzoyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Halogenation Effects : The 2,5-difluorobenzoyl group in the target compound contrasts with lufenuron’s 2,6-difluorobenzoyl-urea structure. Fluorine atoms improve lipophilicity and metabolic stability, but the urea linkage in lufenuron confers insecticidal activity via chitin synthesis inhibition .

- Trifluoromethyl vs. Difluorobenzoyl : 3-TFMPP (1-(3-trifluoromethylphenyl)piperazine) exhibits serotonergic receptor affinity due to the electron-withdrawing trifluoromethyl group, whereas the difluorobenzoyl group may prioritize kinase or enzyme interactions .

- Methylpiperazine Role : The 3-methyl group in Talmapimod reduces metabolism of adjacent benzyl groups, a feature likely shared by the target compound .

Metabolic Stability and Selectivity

Biological Activity

1-(2,5-Difluorobenzoyl)-3-methylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2,5-difluorobenzoyl group and a methyl group. This unique structure enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Target Interaction : It is believed to bind to specific receptors or enzymes involved in cell proliferation and survival pathways.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as protein kinases, which play a vital role in cancer cell signaling and growth.

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : Research indicates that the compound modulates pathways related to oxidative stress and inflammation, contributing to its anticancer properties.

- Pharmacokinetic Properties : The lipophilic nature of the compound suggests favorable absorption and distribution characteristics, enhancing its potential therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzoyl)-3-methylpiperazine | Contains a fluorobenzoyl group | Anticancer properties |

| 1-(2-Fluorobenzoyl)-3-methylpiperazine | Contains a difluorobenzoyl group | Antimicrobial activity |

| 1-(Phenylcarbonyl)-3-methylpiperazine | Contains a phenylcarbonyl group | Neuroprotective effects |

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- Case Study 1 : A study involving this compound showed significant reduction in tumor size in xenograft models when administered at specific dosages.

- Case Study 2 : Another investigation focused on the neuroprotective effects of similar compounds indicated potential benefits in models of Alzheimer's disease through modulation of cholinergic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.